![molecular formula C12H16BrClN4O B6625242 4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B6625242.png)
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BCP or BRCP and is known for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of BCP is not fully understood. However, it has been shown to modulate the activity of certain ion channels and receptors in the brain. Specifically, BCP has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to an overall decrease in neuronal activity, which may be beneficial for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
BCP has been shown to have several biochemical and physiological effects. In vitro studies have shown that BCP can inhibit the growth of cancer cells and induce apoptosis. In addition, BCP has been shown to enhance the activity of GABA receptors, which may lead to an overall decrease in neuronal activity. This effect may be beneficial for the treatment of certain neurological disorders such as epilepsy and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using BCP in lab experiments is its high purity and stability. This allows for accurate and reproducible results. In addition, BCP is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BCP in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of BCP. One direction is the development of new drugs that target specific diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of BCP's potential as a therapeutic agent for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of BCP and its potential applications in neuroscience.
Synthesis Methods
The synthesis of BCP involves a series of steps that require expertise in organic chemistry. The most commonly used method involves the reaction of 2-chloro-5-bromo-pyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 130°C for several hours. The final product is then purified using column chromatography to obtain a high purity compound.
Scientific Research Applications
BCP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, BCP has been found to possess antitumor activity and is being investigated as a potential drug candidate for cancer treatment. In drug discovery, BCP has been used as a scaffold for the development of new drugs that target various diseases such as Alzheimer's and Parkinson's. In neuroscience, BCP has been shown to modulate the activity of certain ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN4O/c1-2-15-12(19)18-5-3-17(4-6-18)11-10(13)7-9(14)8-16-11/h7-8H,2-6H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRSVQDIQFKVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.